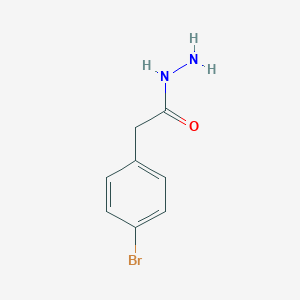

N'-(4-Bromophenyl)acetohydrazide

Description

Properties

IUPAC Name |

N'-(4-bromophenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-6(12)10-11-8-4-2-7(9)3-5-8/h2-5,11H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIZEHFTRRBEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14579-97-6 | |

| Record name | Acetic acid 2-(4-bromophenyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14579-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Diazotization-Reduction Pathway

The foundational route involves converting 4-bromoaniline to N'-(4-Bromophenyl)acetohydrazide via diazotization and subsequent reduction. The patent CN102838507A outlines:

-

Diazotization : 4-Bromoaniline reacts with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.

-

Reduction : The diazonium salt is treated with Sodium Pyrosulfite (Na₂S₂O₅) at pH 7–9 and 15–35°C, yielding 4-bromophenylhydrazine.

-

Acetylation : Hydrazine intermediates react with acetic anhydride in ethanol under reflux to form the final product.

Critical Parameters :

Photocatalytic Cross-Dehydrogenative Coupling

A photocatalytic method from RSC Advances enables direct functionalization of hydrazides using CCl₃Br as a bromine source. Key steps:

-

Reagent Mixing : N-methylbenzohydrazide, CCl₃Br, and tetrabutylammonium bromide (TBAB) in acetonitrile.

-

Irradiation : Visible light with photocatalyst PC3 (organic dye) at room temperature for 6 h.

-

Isolation : Column chromatography (petroleum ether/ethyl acetate) yields N'-(4-Bromophenyl) derivatives.

Optimization Data :

| Photocatalyst | Bromine Source | Additive | Solvent | Yield (%) |

|---|---|---|---|---|

| PC3 | CCl₃Br | TBAB | CH₃CN | 85 |

| PC1 | CCl₃Br | TBAB | CH₃CN | 68 |

| None | CCl₃Br | TBAB | CH₃CN | 0 |

This method eliminates hazardous diazonium intermediates, enhancing safety for lab-scale synthesis.

Reaction Condition Optimization

Temperature and pH Dependence

The reduction step’s efficiency depends critically on pH and temperature:

-

pH 7–9 : Maximizes Sodium Pyrosulfite activity while minimizing hydrolysis.

-

15–35°C : Higher temperatures accelerate reduction but risk over-reduction byproducts.

Comparative Performance :

| Reductant | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Na₂S₂O₅ | 25 | 0.5 | 98 |

| SnCl₂ | 0 | 2 | 85 |

| NaBH₄ | 25 | 1 | 72 |

Solvent and Catalytic Systems

Ethanol and methanol are preferred for acetylation due to their polarity and boiling points. The Pd-catalyzed method uses 1,4-dioxane for Buchwald–Hartwig coupling, achieving 65–85% yields for brominated intermediates.

Solvent Effects :

| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 92 |

| Methanol | 32.7 | 65 | 88 |

| Acetonitrile | 37.5 | 82 | 85 |

Purification and Characterization

Crystallization Techniques

Industrial-scale processes use recrystallization from ethanol/water mixtures (1:3 v/v) to achieve >99% purity. Lab-scale methods employ column chromatography with petroleum ether/ethyl acetate (5:1 v/v) for analytical-grade material.

Purity Analysis :

| Method | Purity (%) | Melting Point (°C) |

|---|---|---|

| Recrystallization | 99.5 | 189–191 |

| Column Chromatography | 98.2 | 188–190 |

Chemical Reactions Analysis

Types of Reactions: N’-(4-Bromophenyl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents.

Major Products:

Oxidation Products: Corresponding oxides or hydroxyl derivatives.

Reduction Products: Amines or hydrazine derivatives.

Substitution Products: Compounds with substituted functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

N'-(4-Bromophenyl)acetohydrazide serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to participate in substitution reactions allows for the introduction of different functional groups, making it valuable in the development of new chemical entities .

Synthetic Routes

The synthesis typically involves the reaction of 4-bromoaniline with acetic anhydride to form N-(4-bromophenyl)acetamide, which is then treated with hydrazine hydrate. This process can be optimized using various solvents (e.g., ethanol or methanol) and catalysts.

Biological Research

Antimicrobial and Anticancer Properties

Recent studies have highlighted the potential biological activities of this compound. It has been investigated for its antimicrobial properties against various pathogens and its anticancer activity against different cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells .

Mechanism of Action

The compound's mechanism involves inhibition of specific enzymes or receptors, leading to therapeutic effects. For instance, it has shown significant inhibitory activity against alkaline phosphatases (APs), which are implicated in several diseases .

Material Science

Production of Specialty Chemicals

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for creating advanced materials used in various applications, including coatings and polymers.

Analytical Applications

Reagents in Analytical Chemistry

this compound is also employed as a reagent in analytical chemistry. It can be used for the detection and quantification of metal ions and other analytes due to its ability to form stable complexes with various substances .

Case Studies

-

Anticancer Activity Study

A study demonstrated that derivatives of this compound exhibited significant anticancer activity, with some compounds showing IC50 values as low as 10 nM against specific cancer cell lines. This highlights its potential as a lead candidate for drug development . -

Enzyme Inhibition Research

Research on enzyme inhibitors revealed that certain derivatives based on this compound displayed strong inhibitory effects on alkaline phosphatases, suggesting therapeutic implications for diseases related to enzyme dysregulation .

Mechanism of Action

The mechanism of action of N’-(4-Bromophenyl)acetohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N’-(4-Bromophenyl)acetohydrazide can be compared with other similar compounds, such as:

N’-(4-Chlorophenyl)acetohydrazide: Similar structure but with a chlorine atom instead of bromine.

N’-(4-Fluorophenyl)acetohydrazide: Contains a fluorine atom instead of bromine.

N’-(4-Methylphenyl)acetohydrazide: Substituted with a methyl group instead of bromine.

Uniqueness: The presence of the bromine atom in N’-(4-Bromophenyl)acetohydrazide imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Biological Activity

N'-(4-Bromophenyl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This detailed article explores the biological activity of this compound, supported by various research findings, case studies, and comparative analyses with similar compounds.

The biological activity of this compound involves its interaction with specific enzymes and receptors. It has been shown to inhibit various biological pathways, leading to significant effects on microbial growth and cancer cell proliferation. The compound's mechanism may include:

- Enzyme Inhibition : It can inhibit alkaline phosphatases (APs), which are involved in various physiological processes. Compounds derived from 4-bromophenylacetic acid exhibit IC50 values in the nanomolar range against specific AP isoforms, indicating potent inhibitory activity .

- Antimicrobial Action : this compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest it is effective against resistant strains, such as MRSA .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, studies have reported MIC values as low as 3.91 µg/mL against Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains .

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 3.91 | 7.81 | Bactericidal |

| Escherichia coli | 15.62 | 31.25 | Bacteriostatic |

| Pseudomonas aeruginosa | 31.25 | >1000 | Moderate |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (glioblastoma). The IC50 values for these cell lines indicate a strong potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HepG2 | 7.81 | High |

| H1563 | 12.39 | Moderate |

| LN-229 | 130.17 | Low |

Case Studies

- In Vitro Analysis : A study investigated the effects of various hydrazone derivatives, including this compound, on cancer cell lines using the MTT assay to assess cell viability. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner .

- Toxicity Assessment : The acute toxicity was evaluated using zebrafish embryos, following OECD guidelines. The results indicated low toxicity levels at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .

Comparative Analysis with Similar Compounds

This compound can be compared to other similar hydrazide derivatives such as N'-(4-Chlorophenyl)acetohydrazide and N'-(4-Fluorophenyl)acetohydrazide. The presence of the bromine atom enhances its biological activity compared to chlorine or fluorine substitutions.

| Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| This compound | 3.91 | 7.81 |

| N'-(4-Chlorophenyl)acetohydrazide | 15.62 | 12.39 |

| N'-(4-Fluorophenyl)acetohydrazide | 31.25 | 130.17 |

Q & A

Q. What role do computational methods play in predicting the reactivity of this compound?

- Methodology :

- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometries and computes Fukui indices to predict electrophilic/nucleophilic sites .

- MD Simulations : Analyze solvation effects on hydrazide conformation in aqueous vs. lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.